

An In-Depth Technical Guide to Penthienate Bromide: Chemical Properties, Structure, and Analysis

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Compound of Interest

Compound Name:	Penthienate bromide
CAS No.:	60-44-6
Cat. No.:	B1200051

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This guide provides a comprehensive technical overview of **Penthienate bromide** (CAS 60-44-6), a quaternary ammonium anticholinergic agent. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical properties, structure, mechanism of action, and relevant analytical and synthetic methodologies. The narrative emphasizes the causal reasoning behind experimental choices, grounding theoretical knowledge in practical application.

Introduction and Pharmacological Context

Penthienate bromide is a synthetic antimuscarinic agent historically utilized for its antispasmodic properties, particularly in the treatment of peptic ulcers and gastrointestinal spasms.[1][2] As a quaternary ammonium compound, its structure confers a permanent positive charge, which limits its ability to cross the blood-brain barrier and thus reduces central nervous system side effects compared to its tertiary amine counterparts.[3] The therapeutic efficacy of **Penthienate bromide** stems from its role as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), thereby inhibiting parasympathetic nerve stimulation of

smooth muscle and exocrine glands.[2] Although it has been evaluated as safe and effective, it is largely no longer marketed, but its study remains relevant for understanding the structure-activity relationships of anticholinergic agents.[2]

Chemical Properties and Structure

The structural and physical properties of a compound are foundational to its pharmacological activity and formulation. **Penthienate bromide** is a racemic compound characterized by a chiral center at the carbon atom bearing the hydroxyl, cyclopentyl, and thienyl groups.[4]

Physicochemical Data Summary

The key physicochemical properties of **Penthienate bromide** are summarized in the table below for rapid reference.

Property	Value	Source(s)
IUPAC Name	2-(2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetyl)oxyethyl-diethyl-methylazanium bromide	[5]
CAS Number	60-44-6	[5]
Molecular Formula	C ₁₈ H ₃₀ BrNO ₃ S	[4]
Molecular Weight	420.41 g/mol	[4]
Appearance	Pale yellow crystals	[6]
Melting Point	124.6 °C	[6]
Solubility	1 g in 5 mL water; Freely soluble in alcohol and chloroform; Slightly soluble in acetone; Insoluble in ether.	[6]
UV Maximum (λ _{max})	238 nm	[6]
SMILES	<chem>CC(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O.[Br-]</chem>	[5]
InChIKey	VWGJUXTWIWCQGL-UHFFFAOYSA-M	[5]

Molecular Structure and Crystallography

The three-dimensional conformation of **Penthienate bromide** is critical to its interaction with the muscarinic receptor. X-ray crystallography studies have revealed that the crystals are triclinic, belonging to the space group P1.[1]

Key structural features include:

- **Quaternary Ammonium Head:** The positively charged N,N-diethyl-N-methylethanaminium group is the key pharmacophore that interacts with the anionic site of the muscarinic receptor.

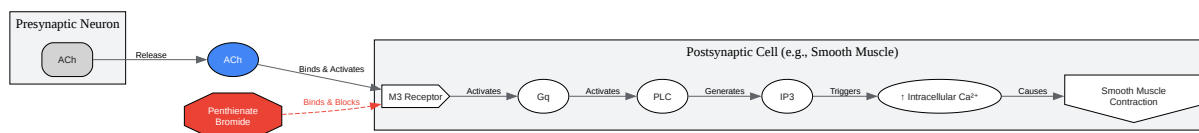
- **Ester Linkage:** An ester bond connects the ammonium head to the bulky acyl group. This linkage is susceptible to hydrolysis.
- **Acyl Group:** The α -cyclopentyl- α -hydroxy-2-thienylacetyl group provides the steric bulk necessary for antagonistic activity. The cyclopentyl and thienyl rings are oriented nearly perpendicular to the ester group's mean plane, a common feature in potent anticholinergics that helps block the receptor's active site.[1]

Caption: 2D representation of **Penthienate bromide**'s chemical structure.

Mechanism of Action: Muscarinic Receptor Antagonism

Penthienate bromide functions by competitively blocking the action of acetylcholine (ACh) at muscarinic receptors, primarily the M₁, M₂, and M₃ subtypes which are G-protein coupled receptors (GPCRs).[2][7]

- **M₁ and M₃ Receptor Blockade:** These receptors are coupled to G_q proteins. Upon activation by ACh, G_q activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular Ca²⁺, causing smooth muscle contraction (e.g., in the gut) and glandular secretion. By blocking these receptors, **Penthienate bromide** prevents this cascade, leading to muscle relaxation and reduced secretions.[8]
- **M₂ Receptor Blockade:** M₂ receptors are coupled to G_i proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. In the heart, M₂ receptor activation opens potassium channels, causing hyperpolarization and a decreased heart rate. While Penthienate's primary use is not cardiac, its antagonism at M₂ receptors can counteract ACh-mediated bradycardia. M₂ receptors also act as presynaptic autoreceptors that inhibit further ACh release; blockade of these can paradoxically increase local ACh concentrations.[7]



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Caption: **Penthienate bromide** blocks the M3 muscarinic receptor signaling cascade.

While specific binding affinity data (K_i values) for **Penthienate bromide** across the M₁-M₅ receptor subtypes are not readily available in recent literature, related non-selective antagonists like Ipratropium bromide exhibit potent affinities in the low nanomolar range (K_i : 1.7-2.9 nM for M₁-M₃).^[9] It is scientifically reasonable to hypothesize that **Penthienate bromide** possesses a similar affinity profile.

Synthesis and Purification

The synthesis of quaternary ammonium anticholinergics like **Penthienate bromide** typically follows a two-step process: esterification followed by quaternization. While the original 1944 publication by Blicke and Tsao was not accessible for direct review, a scientifically sound synthetic protocol can be constructed based on established organic chemistry principles, notably the Menshutkin reaction for the final step.^[10]

Proposed Synthetic Route

This proposed protocol is a self-validating system; successful synthesis and purification can be confirmed at each stage using the analytical methods described in Section 5.

Step 1: Esterification

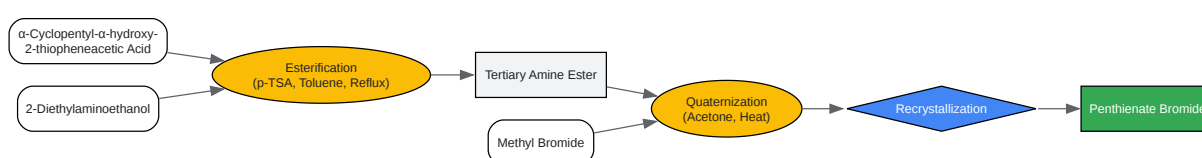
- Objective: To synthesize the intermediate ester, 2-(diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-(thiophen-2-yl)acetate.

- Rationale: This step creates the core structure by linking the precursor acid (α -cyclopentyl- α -hydroxy-2-thiopheneacetic acid) with the amino alcohol (2-diethylaminoethanol). A direct Fischer esterification is often employed, using an acid catalyst to drive the reaction.
- Protocol:
 - To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add α -cyclopentyl- α -hydroxy-2-thiopheneacetic acid (1.0 eq) and 2-diethylaminoethanol (1.2 eq).
 - Add toluene as an azeotropic solvent to facilitate water removal.
 - Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
 - Heat the mixture to reflux. Monitor the reaction by observing water collection in the Dean-Stark trap. The reaction is typically complete when no more water is evolved (4-8 hours).
 - Cool the reaction mixture to room temperature. Wash the organic solution with saturated sodium bicarbonate solution to neutralize the catalyst, followed by a brine wash.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine ester.
 - Purify the crude product via vacuum distillation or column chromatography on silica gel.

Step 2: Quaternization (Menschutkin Reaction)

- Objective: To convert the tertiary amine ester into the quaternary ammonium bromide, **Penthienate bromide**.
- Rationale: This is a classic S_N2 reaction where the lone pair of electrons on the tertiary nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (methyl bromide), which has a good leaving group (Br^-).^[10]
- Protocol:
 - Dissolve the purified ester from Step 1 (1.0 eq) in a suitable polar aprotic solvent, such as acetone or acetonitrile, in a sealed pressure tube.

- Cool the solution in an ice bath and bubble methyl bromide gas through the solution, or add a molar equivalent of liquid methyl bromide.
- Seal the tube and allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The progress can be monitored by the precipitation of the quaternary salt product, which is often less soluble in the reaction solvent.
- After the reaction is complete, cool the mixture and collect the precipitated solid by filtration.
- Wash the solid with cold solvent (acetone or diethyl ether) to remove any unreacted starting material.
- Recrystallize the crude **Penthienate bromide** from a suitable solvent system (e.g., ethanol/ether) to obtain the final product as pale yellow crystals.[6]



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Caption: Proposed two-step synthesis workflow for **Penthienate bromide**.

Analytical Characterization

Robust analytical methods are required to confirm the identity, purity, and quantity of **Penthienate bromide**. As a quaternary ammonium salt, specific techniques must be employed to handle its ionic and non-volatile nature.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides structural confirmation by showing the number of different types of protons and their connectivity. Expected signals would include: triplets and quartets for the ethyl groups on the nitrogen, a singlet for the N-methyl group, complex multiplets for the cyclopentyl ring protons, and distinct signals for the protons on the thiophene ring. The protons on the carbons adjacent to the quaternary nitrogen and the ester oxygen would be deshielded and appear downfield.
- ^{13}C NMR: Confirms the carbon skeleton. Key signals would include the carbonyl carbon of the ester (~170-175 ppm), carbons of the thiophene ring (~125-145 ppm), and the aliphatic carbons of the ethyl, methyl, and cyclopentyl groups.
- Exemplar Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O). Acquire spectra on a 400 MHz or higher spectrometer. Reference the spectra to the residual solvent peak.[\[11\]](#)[\[12\]](#)
- Infrared (IR) Spectroscopy:
 - Rationale: IR spectroscopy is used to identify key functional groups.
 - Expected Absorptions:
 - ~3400 cm^{-1} (broad): O-H stretch from the hydroxyl group.
 - ~2950-2850 cm^{-1} : C-H stretching from the aliphatic (cyclopentyl, ethyl) groups.
 - ~1730 cm^{-1} (strong): C=O stretch from the ester group.
 - ~1200-1100 cm^{-1} : C-O stretch from the ester group.
 - Signals corresponding to the thiophene ring vibrations.
 - Exemplar Protocol: Prepare a KBr pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over a range of 4000-400 cm^{-1} .[\[6\]](#)

Chromatographic Analysis

- High-Performance Liquid Chromatography (HPLC):

- Rationale: HPLC is the primary method for assessing the purity and quantifying **Penthienate bromide** in bulk material or formulations. As an ionic compound, reverse-phase chromatography with specific mobile phase conditions is required for good peak shape.
- Exemplar Protocol:
 - Column: C8 or C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μ m particle size).
 - Mobile Phase: An isocratic mixture of an aqueous buffer and an organic modifier. For example, a mixture of 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile (e.g., 45:55 v/v). The low pH suppresses the interaction of the cationic analyte with residual silanol groups on the column, improving peak symmetry.[13]
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set at 238 nm, the known λ_{max} of **Penthienate bromide**.[6]
 - Quantification: Prepare a calibration curve using certified reference standards. The method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines.

Titrimetric Analysis

- Rationale: For quantifying the bromide counter-ion or the quaternary ammonium cation in bulk samples, titration offers a reliable, cost-effective method.
- Exemplar Protocol (for Bromide):
 - Dissolve a precisely weighed amount of **Penthienate bromide** in deionized water.
 - Titrate with a standardized solution of silver nitrate (AgNO_3).
 - Use a potentiometric electrode (silver electrode) to detect the endpoint. The equivalence point is marked by a sharp change in potential as silver bromide (AgBr) precipitation is completed. This method provides a direct measure of the bromide content.

Conclusion

Penthienate bromide serves as an important exemplar of a quaternary ammonium antimuscarinic agent. Its chemical structure, with a bulky acyl group and a charged ammonium head, is tailored for effective antagonism at muscarinic receptors. This guide has outlined its key chemical and physical properties and provided a framework for its synthesis and comprehensive analytical characterization. The proposed protocols for synthesis, spectroscopy, chromatography, and titration represent robust, self-validating systems essential for any research or development involving this class of compounds. Understanding the causality behind these methodologies—from the S_N2 mechanism of quaternization to the mobile phase pH control in HPLC—is paramount for the modern pharmaceutical scientist.

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